molecular formula C17H18ClNO4 B263303 N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide

N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide

Cat. No. B263303
M. Wt: 335.8 g/mol
InChI Key: YBPZJMXRUBTMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide, also known as CDEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDEB belongs to the class of benzamide derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide is not fully understood, but it is believed to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that plays a role in the regulation of inflammatory responses. By inhibiting PDE4, this compound reduces the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. This compound has also been found to reduce the production of reactive oxygen species, which can cause oxidative stress and damage to cells. In vivo studies have shown that this compound can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity in animal studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

For research include the development of N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide analogs, investigation of its mechanism of action, and evaluation of its efficacy and safety in animal models and clinical trials.

Synthesis Methods

The synthesis method of N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide involves the reaction of 5-chloro-2,4-dimethoxyaniline with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 154-156°C. The purity of this compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide has been studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Molecular Formula

C17H18ClNO4

Molecular Weight

335.8 g/mol

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide

InChI

InChI=1S/C17H18ClNO4/c1-4-23-12-7-5-11(6-8-12)17(20)19-14-9-13(18)15(21-2)10-16(14)22-3/h5-10H,4H2,1-3H3,(H,19,20)

InChI Key

YBPZJMXRUBTMQV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)OC)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)OC)Cl

Pictograms

Environmental Hazard

Origin of Product

United States

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